molecular formula C7H9NO3S B1612767 2-(Hydroxymethyl)benzenesulfonamide CAS No. 65270-84-0

2-(Hydroxymethyl)benzenesulfonamide

Cat. No.: B1612767
CAS No.: 65270-84-0
M. Wt: 187.22 g/mol
InChI Key: WEOWVOUGOCILSH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as saccharin benzyl alcohol and has been found to exhibit various biological properties that make it a promising candidate for drug development.

Scientific Research Applications

COX-2 Inhibition and Drug Design

2-(Hydroxymethyl)benzenesulfonamide derivatives have been explored for their potent inhibition of cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. Singh et al. (2004) found that hydroxymethyl group substitution adjacent to the sulfonamide in celecoxib analogs enhances COX-2 inhibition potency (Singh et al., 2004). Similarly, Singh et al. (2007) demonstrated that 2-hydroxyalkyl benzenesulfonamides can be synthesized via hemiaminal from benzenesulfonamide, presenting a pharmacophoric element for drug-like scaffolds, particularly for COX-2 inhibition (Singh et al., 2007).

Chemical Transformations and Synthesis

The utility of benzenesulfonamides, including this compound, extends to chemical transformations. Fülöpová and Soural (2015) discussed the application of polymer-supported benzenesulfonamides in solid-phase synthesis, enabling diverse chemical transformations and the generation of privileged scaffolds (Fülöpová & Soural, 2015).

Enzyme Inhibition and Structural Studies

Studies by Di Fiore et al. (2011) have shown that N-substituted benzenesulfonamides, including hydroxymethyl derivatives, serve as inhibitors for carbonic anhydrases. Their structural studies reveal insights into the inhibition mechanism (Di Fiore et al., 2011). Moreover, Pacchiano et al. (2010) found that ureido-substituted benzenesulfonamides exhibit inhibitory activity against carbonic anhydrase II, with binding affinities varying based on hydrophobic interactions within the enzyme's active site (Pacchiano et al., 2010).

Environmental Analysis and Contaminant Removal

In environmental science, methods for the extraction and analysis of benzenesulfonamides, including this compound, from soil samples have been developed. Speltini et al. (2016) demonstrated a novel procedure for determining these compounds in soil, contributing to understanding their environmental impact and facilitating their removal (Speltini et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-(Hydroxymethyl)benzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . Carbonic anhydrases play a vital role in many biochemical processes in organisms, including the maintenance of acid–base homeostasis . Dihydropteroate synthetase is a bacterial enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

This compound acts as a competitive inhibitor of these enzymes. It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . In the case of carbonic anhydrase IX, it inhibits the enzyme, affecting the pH regulation in tumor cells .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria by inhibiting the dihydropteroate synthetase enzyme . This inhibition disrupts the synthesis of folic acid, which is essential for the bacteria’s growth and multiplication. In the case of carbonic anhydrase IX, the compound’s inhibition affects the pH regulation in tumor cells, disrupting their metabolism .

Pharmacokinetics

They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of the targeted enzymes by this compound leads to a disruption in the normal functioning of the bacteria or tumor cells. In bacteria, the inhibition of folic acid synthesis leads to a halt in their growth and multiplication . In tumor cells, the disruption of pH regulation can lead to cell death .

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)benzenesulfonamide, like other sulfonamides, is known to inhibit the enzyme carbonic anhydrase (CA) in many solid tumors . This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme . The nature of this interaction is primarily electrostatic, as the sulfonamide group acts as a zinc-binding group .

Cellular Effects

The inhibition of carbonic anhydrase by this compound can have profound effects on cellular processes. Carbonic anhydrase plays a crucial role in maintaining pH balance within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate . Therefore, inhibition of this enzyme can disrupt cellular pH homeostasis, potentially affecting various cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of the enzyme carbonic anhydrase, thereby inhibiting its activity . This binding interaction is primarily electrostatic, involving the sulfonamide group of the compound and the zinc ion in the enzyme’s active site .

Temporal Effects in Laboratory Settings

Given its stability and the nature of its interactions with carbonic anhydrase, it is reasonable to assume that its effects would be consistent over time, barring any changes in environmental conditions or the presence of other interacting substances .

Dosage Effects in Animal Models

Like other sulfonamides, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced inhibition of carbonic anhydrase and possibly increased risk of adverse effects .

Metabolic Pathways

This compound, as a sulfonamide, is likely to be involved in the metabolic pathway of sulfonamides. Sulfonamides are known to be metabolized primarily in the liver, where they undergo acetylation, a process that can lead to the formation of inactive metabolites .

Transport and Distribution

Like other sulfonamides, it is likely to be distributed widely throughout the body, given its relatively small size and polar nature .

Subcellular Localization

Given its role as an inhibitor of carbonic anhydrase, it is likely to be found in the cytoplasm where this enzyme is typically located .

Properties

IUPAC Name

2-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOWVOUGOCILSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608476
Record name 2-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65270-84-0
Record name 2-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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